3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H18ClN3O6 It is characterized by the presence of nitrophenoxy, propanoyl, carbohydrazonoyl, and chlorobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The reaction of 4-nitrophenol with a suitable alkyl halide to form 4-nitrophenoxyalkane.
Hydrazonation: The reaction of the acylated compound with hydrazine to form the carbohydrazonoyl derivative.
Esterification: The final step involves the reaction of the carbohydrazonoyl derivative with 4-chlorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and carbohydrazonoyl groups may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-MEO-4-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the presence of both nitrophenoxy and chlorobenzoate groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
767289-04-3 |
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Molecular Formula |
C23H18ClN3O6 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O6/c1-15(32-20-11-9-19(10-12-20)27(30)31)22(28)26-25-14-16-3-2-4-21(13-16)33-23(29)17-5-7-18(24)8-6-17/h2-15H,1H3,(H,26,28)/b25-14+ |
InChI Key |
AAGVMZPRDNQZCH-AFUMVMLFSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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